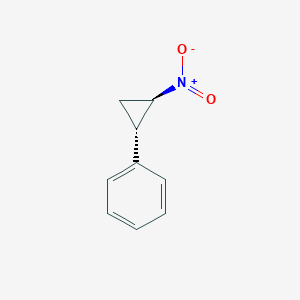

Rel-((1S,2R)-2-nitrocyclopropyl)benzene

Description

Properties

Molecular Formula |

C9H9NO2 |

|---|---|

Molecular Weight |

163.17 g/mol |

IUPAC Name |

[(1S,2R)-2-nitrocyclopropyl]benzene |

InChI |

InChI=1S/C9H9NO2/c11-10(12)9-6-8(9)7-4-2-1-3-5-7/h1-5,8-9H,6H2/t8-,9+/m0/s1 |

InChI Key |

XRNLPUUQLOMTGY-DTWKUNHWSA-N |

Isomeric SMILES |

C1[C@H]([C@@H]1[N+](=O)[O-])C2=CC=CC=C2 |

Canonical SMILES |

C1C(C1[N+](=O)[O-])C2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Rel-((1S,2R)-2-nitrocyclopropyl)benzene typically involves the cyclopropanation of a suitable precursor followed by nitration. One common method involves the reaction of styrene with a diazo compound in the presence of a catalyst to form the cyclopropyl ring. The resulting cyclopropylbenzene is then subjected to nitration using a mixture of concentrated nitric acid and sulfuric acid under controlled conditions to introduce the nitro group.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of advanced catalysts and optimized reaction conditions helps in achieving high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Rel-((1S,2R)-2-nitrocyclopropyl)benzene undergoes various chemical reactions, including:

Oxidation: The nitro group can be further oxidized to form nitroso or other oxidized derivatives.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

Reduction: Hydrogen gas with palladium on carbon (Pd/C) is commonly used for the reduction of the nitro group.

Substitution: Halogenation can be carried out using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products Formed

Oxidation: Formation of nitroso derivatives.

Reduction: Formation of amino derivatives.

Substitution: Formation of halogenated or further nitrated benzene derivatives.

Scientific Research Applications

Rel-((1S,2R)-2-nitrocyclopropyl)benzene has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

Industry: Used in the development of new materials and as an intermediate in the synthesis of various industrial chemicals.

Mechanism of Action

The mechanism of action of Rel-((1S,2R)-2-nitrocyclopropyl)benzene involves its interaction with molecular targets such as enzymes or receptors. The nitro group can participate in redox reactions, influencing the compound’s reactivity and interactions. The cyclopropyl ring’s strained structure can also affect its binding to biological targets, potentially leading to unique biological effects.

Comparison with Similar Compounds

Structural and Physical Properties

The table below compares Rel-((1S,2R)-2-nitrocyclopropyl)benzene with nitrobenzene and nitroaniline isomers, highlighting key differences:

Key Observations :

Reactivity and Functional Group Interactions

- Nitro Group Reactivity: In nitrobenzene, the nitro group strongly deactivates the benzene ring toward electrophilic substitution.

- Stereochemical Influence: The (1S,2R) configuration may dictate enantioselective reactivity, a feature absent in non-chiral analogs like nitrobenzene.

Commercial Availability and Handling

- This compound: Limited availability (currently out of stock as of 2024) and specialized synthesis requirements contrast with nitrobenzene and nitroanilines, which are mass-produced and widely accessible .

- Custom Synthesis : highlights SPEX CertiPrep’s capability to customize solutions of nitro compounds in methylene chloride:benzene matrices, suggesting adaptability for research applications .

Q & A

Q. What are the established synthetic routes for Rel-((1S,2R)-2-nitrocyclopropyl)benzene, and how can reaction conditions be optimized for yield and stereoselectivity?

Methodological Answer: Synthesis typically involves cyclopropanation of a nitro-substituted precursor. Key approaches include:

- [2+1] Cycloaddition : Reacting a nitro-substituted alkene with a carbene precursor (e.g., CH₂N₂) under transition-metal catalysis (e.g., Rh₂(OAc)₄) to form the cyclopropane ring .

- Simmons-Smith Reaction : Using Zn/Cu couples with diiodomethane for cyclopropanation, though nitro groups may require protective strategies to avoid side reactions .

Q. Optimization Parameters :

- Catalyst Selection : Chiral catalysts (e.g., Rh(II) complexes) enhance stereoselectivity for the (1S,2R) configuration .

- Solvent Effects : Polar aprotic solvents (e.g., DCM) improve nitro group stability .

- Temperature Control : Low temperatures (−20°C to 0°C) minimize thermal decomposition of intermediates .

Q. Table 1: Synthetic Route Comparison

| Route | Yield (%) | Stereoselectivity (ee) | Key Reference |

|---|---|---|---|

| [2+1] Cycloaddition | 65–75 | 85–90% | |

| Simmons-Smith | 40–50 | 60–70% |

Q. How can this compound be characterized using spectroscopic techniques?

Methodological Answer:

- NMR Spectroscopy :

- ¹H NMR : Cyclopropane protons exhibit characteristic coupling (J = 4–8 Hz) due to ring strain. The nitro group deshields adjacent protons (δ 7.2–7.8 ppm for aromatic protons) .

- ¹³C NMR : Cyclopropane carbons appear at δ 20–30 ppm; nitro-substituted carbons resonate at δ 140–150 ppm .

- IR Spectroscopy : Strong NO₂ asymmetric stretching at ~1520 cm⁻¹ and symmetric stretching at ~1350 cm⁻¹ .

- HPLC-MS : Reverse-phase HPLC (C18 column) with ESI-MS detects [M+H]⁺ ions for purity assessment .

Advanced Research Questions

Q. How does the stereochemistry (1S,2R) influence the reactivity of this compound in ring-opening reactions?

Methodological Answer: The (1S,2R) configuration imposes steric and electronic constraints:

- Steric Effects : The nitro group’s orientation hinders nucleophilic attack on the cyclopropane ring’s less substituted carbon, favoring regioselective opening at the (2R) position .

- Electronic Effects : Electron-withdrawing nitro groups polarize the cyclopropane ring, accelerating electrophilic additions (e.g., epoxidation) at the (1S) carbon .

Q. Experimental Design :

- Compare reaction outcomes with enantiomeric analogs (e.g., (1R,2S)) using kinetic studies and DFT calculations .

- Monitor intermediates via in-situ IR or low-temperature NMR .

Q. What are the stability challenges of this compound under varying storage and reaction conditions?

Methodological Answer:

- Thermal Stability : Decomposes above 60°C via nitro group elimination (TGA/DSC recommended for decomposition profiling) .

- Light Sensitivity : Nitro compounds degrade under UV light; store in amber vials with inert gas (N₂/Ar) .

- Solvent Compatibility : Avoid protic solvents (e.g., MeOH) to prevent hydrolysis; use methylene chloride or benzene for long-term storage .

Q. Table 2: Stability Under Conditions

| Condition | Degradation Pathway | Mitigation Strategy |

|---|---|---|

| >60°C | Nitro elimination | Use low-temperature reactors |

| UV exposure | Radical formation | Amber glassware |

| Protic solvents | Hydrolysis | Use DCM or toluene |

Q. How can computational methods predict the biological activity of this compound derivatives?

Methodological Answer:

- Docking Studies : Use AutoDock Vina to model interactions with target enzymes (e.g., nitroreductases) .

- QSAR Modeling : Correlate substituent effects (e.g., electron-withdrawing groups) with bioactivity data .

- MD Simulations : Assess membrane permeability and stability in lipid bilayers (GROMACS/NAMD) .

Q. How do contradictory data on nitrocyclopropane reactivity arise, and how can they be resolved?

Methodological Answer: Contradictions often stem from:

- Reaction Condition Variability : Trace moisture or oxygen alters nitro group reactivity. Use rigorously dried solvents and Schlenk techniques .

- Stereochemical Impurities : Chiral HPLC or enzymatic resolution ensures enantiopure starting materials .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.